molecular formula C7H2BrCl5 B057045 Pentachlorobenzyl bromide CAS No. 36593-26-7

Pentachlorobenzyl bromide

Cat. No. B057045
CAS RN: 36593-26-7
M. Wt: 343.3 g/mol
InChI Key: XVDXYWLCPJLCDE-UHFFFAOYSA-N
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Patent
US04977262

Procedure details

A solution of 20.7 g of pentachlorobenzyl bromide in 300 ml DMF containing 30 ml of water was heated at reflux for two hours. On dilution with water solids precipitated. The solid was filtered out and washed on the filter until the wash water was free of bromide ions. On drying, 15.2 g of pentachlorobenzyl alcohol of m.p. 193°-195° C. were obtained.
Quantity
20.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH2:8]Br)=[C:6]([Cl:10])[C:5]([Cl:11])=[C:4]([Cl:12])[C:3]=1[Cl:13].[OH2:14]>CN(C=O)C>[Cl:1][C:2]1[C:7]([CH2:8][OH:14])=[C:6]([Cl:10])[C:5]([Cl:11])=[C:4]([Cl:12])[C:3]=1[Cl:13]

Inputs

Step One
Name
Quantity
20.7 g
Type
reactant
Smiles
ClC1=C(C(=C(C(=C1CBr)Cl)Cl)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
On dilution with water solids precipitated
FILTRATION
Type
FILTRATION
Details
The solid was filtered out
WASH
Type
WASH
Details
washed on the
FILTRATION
Type
FILTRATION
Details
filter until the wash water
CUSTOM
Type
CUSTOM
Details
On drying

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=C(C(=C1CO)Cl)Cl)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 15.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.